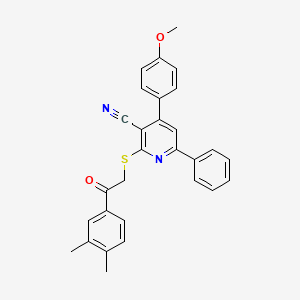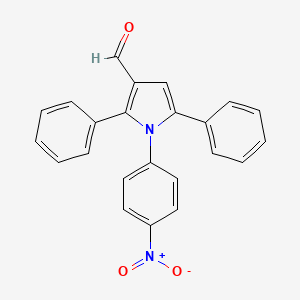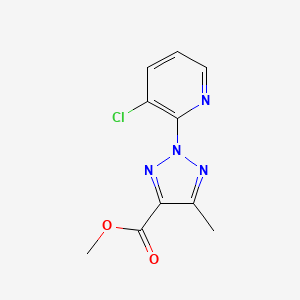
7-Bromo-4,6-dichlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,6-dichlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms attached to a cinnoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring . The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 7-Bromo-4,6-dichlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of cinnoline derivatives under controlled conditions. For instance, the bromination of 4,6-dichlorocinnoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
7-Bromo-4,6-dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of cinnoline derivatives with diverse chemical properties.
Scientific Research Applications
7-Bromo-4,6-dichlorocinnoline has found applications in various scientific research fields, including:
Mechanism of Action
The mechanism by which 7-Bromo-4,6-dichlorocinnoline exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, the compound can bind to enzyme active sites or receptor proteins, modulating their activity and influencing cellular processes . The presence of halogen atoms in the cinnoline ring enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target molecules.
Comparison with Similar Compounds
7-Bromo-4,6-dichlorocinnoline can be compared with other halogenated cinnoline derivatives, such as:
7-Bromo-4-chlorocinnoline: Similar in structure but with one less chlorine atom, this compound exhibits different reactivity and biological activity.
4,6-Dichlorocinnoline: Lacking the bromine atom, this compound has distinct chemical properties and applications.
7-Bromo-4,6-dichloroquinoline: A quinoline derivative with similar halogenation, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
7-bromo-4,6-dichlorocinnoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |
InChI Key |
HKWZXTLWDMBHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=NC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)


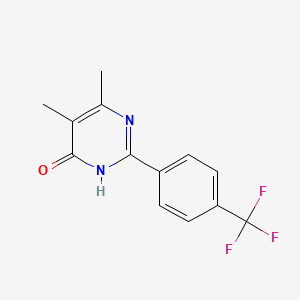
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
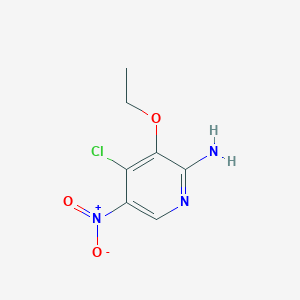
![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)
